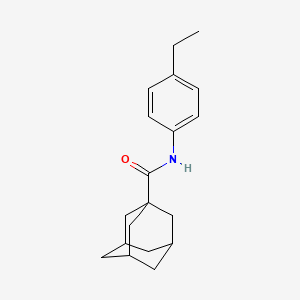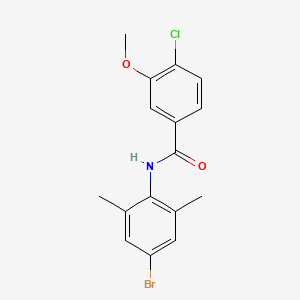![molecular formula C12H6N4O5 B5091871 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one (DNQX) is a chemical compound that belongs to the family of quinazolinone derivatives. DNQX is commonly used in scientific research as an antagonist of glutamate receptors, specifically AMPA and kainate receptors. This compound is known for its ability to block the activity of these receptors, which are involved in the regulation of synaptic plasticity, learning, and memory.
作用機序
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one acts as a competitive antagonist of AMPA and kainate receptors by binding to the glutamate binding site on these receptors. By blocking the activity of these receptors, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to have a number of biochemical and physiological effects. In animal studies, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to impair learning and memory, reduce seizure activity, and protect against neurodegeneration. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in lab experiments is its high potency and selectivity for AMPA and kainate receptors. This allows researchers to specifically target these receptors without affecting other glutamate receptors. However, one limitation of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are a number of future directions for research involving 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. One area of interest is the development of novel compounds that target AMPA and kainate receptors with greater selectivity and reduced toxicity. Another direction is the investigation of the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and the potential use of glutamate receptor antagonists as therapeutic agents. Finally, the use of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
合成法
The synthesis of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one involves the reaction of 2,4-dinitroaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is widely used in scientific research as an antagonist of AMPA and kainate receptors. This compound is commonly used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been used to study the effects of glutamate receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,3-dinitropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-12-11-8(13-10-3-1-2-4-14(10)12)5-7(15(18)19)6-9(11)16(20)21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPGKWTTUJPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5091882.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
